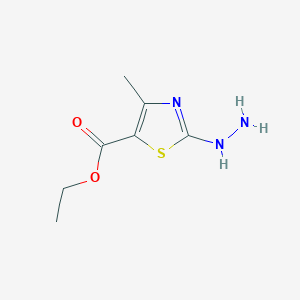

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate

描述

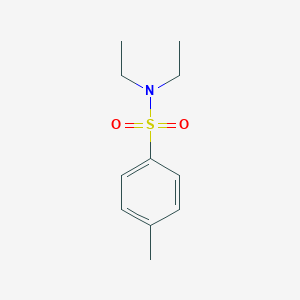

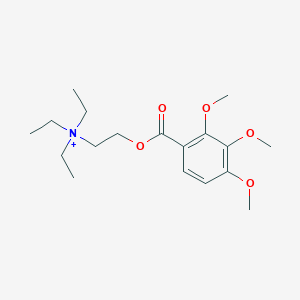

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C7H11N3O2S . It has a molecular weight of 201.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The yield of these compounds was reported to be around 60%, with a melting point of 200–202 °C .Molecular Structure Analysis

The InChI code for Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is 1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate are not available in the search results, it’s worth noting that similar compounds have shown a remarkable affinity toward metallic surfaces, leading to the formation of a protective organic film on the surface of the protected metal .Physical And Chemical Properties Analysis

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate has a molecular weight of 201.25 . Other physical and chemical properties such as melting point, IR, NMR, and elemental analysis can be inferred from similar compounds .科学研究应用

Antimicrobial Activity

Thiazole derivatives, including those with a 1,3,4-thiadiazole moiety, have been shown to possess significant antimicrobial properties. This makes them valuable in the development of new antimicrobial agents .

Corrosion Inhibition

Compounds similar to Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate have been studied for their effectiveness as corrosion inhibitors, particularly for aluminum alloys .

Anti-inflammatory and Analgesic Activities

Indole derivatives with a thiazole structure have demonstrated potential in anti-inflammatory and analgesic applications, showing promising results compared to established drugs .

Antitumor and Cytotoxic Activity

Thiazoles have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines, indicating their potential use in cancer treatment .

Chemical Synthesis

Thiazole compounds are used as intermediates in chemical synthesis, leading to a variety of analogues with diverse biological activities .

Optimization of Reaction Conditions

Research on thiazoles includes optimizing reaction conditions for synthesis, which is crucial for developing efficient and scalable production methods for pharmaceuticals .

安全和危害

作用机制

Target of Action

Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Similar thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .

Result of Action

Similar thiazole derivatives have been shown to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate. For instance, the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .

属性

IUPAC Name |

ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDLXADPIMDRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353685 | |

| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

52481-66-0 | |

| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

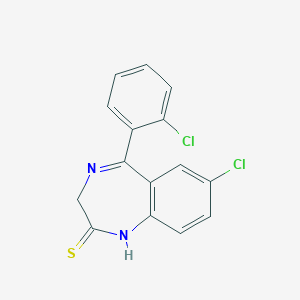

![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)